Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
An In-Depth Technical Guide to the Chemical Properties of Thieno[3,2-d]pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine ring system is a fused heterocyclic scaffold of paramount importance in medicinal chemistry. Its structural resemblance to purine bases, such as adenine and guanine, allows it to act as a bioisostere, interacting with a wide array of biological targets, particularly the ATP-binding sites of enzymes.[1][2] This mimicry has positioned the thieno[3,2-d]pyrimidine core as a "privileged scaffold" in drug discovery, leading to the development of derivatives with a broad spectrum of biological activities, including potent kinase inhibitors for oncology, anti-inflammatory agents, and anti-infective compounds.[1][2][3][4]
Thieno[3,2-d]pyrimidine-4-carboxylic acid, the focus of this guide, is a key synthetic intermediate. The carboxylic acid moiety at the C4 position serves as a versatile chemical handle, enabling the synthesis of diverse compound libraries, such as amides and esters, for structure-activity relationship (SAR) studies. Understanding the core chemical properties, synthesis, and reactivity of this molecule is fundamental for any research program aiming to leverage the therapeutic potential of the thieno[3,2-d]pyrimidine scaffold.
Physicochemical and Spectroscopic Profile
The foundational chemical data for thieno[3,2-d]pyrimidine-4-carboxylic acid provides the basis for its handling, characterization, and modification.
Core Properties
| Property | Value | Source |
| CAS Number | 1029144-49-7 | [5][6] |
| Molecular Formula | C₇H₄N₂O₂S | [5][7] |
| Molecular Weight | 180.19 g/mol | [5] |
| Monoisotopic Mass | 179.99934 Da | [7] |
| InChIKey | BJQGKUGRDUXGKB-UHFFFAOYSA-N | [5][7] |
Spectroscopic Analysis
While specific spectral data for the title compound is not extensively published, we can infer its characteristic spectroscopic features based on analyses of closely related derivatives found in the literature.[8][9][10]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the heterocyclic core. The two protons on the thiophene ring would appear as doublets in the aromatic region, typically between δ 7.0-8.5 ppm. The proton on the pyrimidine ring would likely appear as a singlet further downfield, potentially above δ 8.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms.
-
¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the six carbons of the fused ring system and the carboxyl carbon. The carboxyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of δ 160-170 ppm. The carbons within the heterocyclic rings would appear in the aromatic region, with their exact shifts influenced by the heteroatoms.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition. For thieno[3,2-d]pyrimidine-4-carboxylic acid, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 181.0066.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad peak in the range of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A strong, sharp absorption around 1700-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. Additional significant peaks would be present in the 1620-1450 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the aromatic rings.
Chemical Synthesis and Reactivity
The synthesis of the thieno[3,2-d]pyrimidine core generally begins with a substituted thiophene precursor. The strategic introduction of the carboxylic acid function can be achieved through various methods, often involving carboxylation of a suitable intermediate.
Illustrative Synthetic Pathway
A common and efficient approach involves the construction of the pyrimidine ring onto a pre-formed 3-aminothiophene scaffold. While multiple routes exist, a representative synthesis for a related derivative, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, involves the carboxylation of a 4-chloro-thienopyrimidine intermediate.[11] This highlights a key strategy where the C4 position is first functionalized with a good leaving group (like chlorine) before subsequent modifications.
A generalized pathway to access the core structure is outlined below.
Caption: Generalized synthetic workflow for thieno[3,2-d]pyrimidine-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (Intermediate E)
This protocol is adapted from established procedures for synthesizing the chlorinated intermediate, which is crucial for subsequent functionalization.[3]
-
Cyclization: To methyl 3-aminothiophene-2-carboxylate (1 equivalent), add an excess of formamide (approx. 10-15 equivalents).
-
Heating: Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the mixture into ice water. The resulting precipitate, thieno[3,2-d]pyrimidin-4(3H)-one, is collected by filtration, washed with water, and dried.
-
Chlorination: Suspend the dried thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, approx. 10 equivalents).
-
Reflux: Add a catalytic amount of N,N-dimethylformamide (DMF) and reflux the mixture for 20-24 hours.[3]
-
Isolation: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-chlorothieno[3,2-d]pyrimidine can be purified by column chromatography on silica gel.
Chemical Reactivity and Derivatization
The reactivity of thieno[3,2-d]pyrimidine-4-carboxylic acid is dominated by the carboxylic acid group and the electrophilic nature of the pyrimidine ring. The C4-chloro precursor is particularly valuable for introducing a wide range of substituents via nucleophilic aromatic substitution (SₙAr).[9][12]
-
Amide Formation: The carboxylic acid can be readily converted to a versatile amide library. This is typically achieved by first activating the carboxylic acid (e.g., forming an acid chloride with oxalyl chloride or thionyl chloride, or using peptide coupling reagents like HATU) followed by reaction with a primary or secondary amine.[11] This is arguably the most important reaction for SAR exploration.
-
Esterification: Standard Fischer esterification conditions (reacting with an alcohol in the presence of a strong acid catalyst) can be used to form the corresponding esters.
-
Nucleophilic Aromatic Substitution (SₙAr): Using the 4-chloro intermediate, the chlorine atom at the C4 position can be displaced by various nucleophiles. This is a powerful method for installing amines, alcohols (phenols), and thiols, providing access to a vast chemical space.[9][12] This reaction is often facilitated by a base (e.g., K₂CO₃, DIEA) and can be performed under thermal or microwave conditions.[8][12]
Caption: Key derivatization pathways for the thieno[3,2-d]pyrimidine scaffold.
Applications in Medicinal Chemistry
The thieno[3,2-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing efficacy against a range of diseases.
-
Oncology: This is the most explored therapeutic area. Derivatives have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[1][13] The scaffold's ability to fit into the ATP-binding pocket makes it ideal for designing selective kinase inhibitors.[1] Halogenated thieno[3,2-d]pyrimidines, for instance, have demonstrated significant antiproliferative activity and the ability to induce apoptosis in cancer cell lines.[3]
-
Anti-Infective Agents: The purine-like structure has also been exploited to develop agents against infectious diseases. 4-substituted thieno[3,2-d]pyrimidines have been identified as dual-stage antiplasmodial agents, showing activity against both the blood and liver stages of the Plasmodium parasite responsible for malaria.[9]
-
Sirtuin Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides have been discovered as potent, low nanomolar pan-inhibitors of sirtuins (SIRT1, SIRT2, SIRT3), a class of enzymes involved in cellular regulation, metabolism, and aging.[11]
-
Other Therapeutic Areas: The versatility of the scaffold has led to its investigation for numerous other targets, including 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) for osteoporosis[8] and phosphodiesterases.[3]
Conclusion
Thieno[3,2-d]pyrimidine-4-carboxylic acid is more than a simple chemical compound; it is a strategic building block for the synthesis of novel therapeutic agents. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable tool for medicinal chemists. The carboxylic acid handle provides a reliable anchor point for generating diverse chemical libraries, while the core scaffold continues to prove its worth as a privileged structure capable of interacting with critical biological targets. A thorough understanding of the principles outlined in this guide is essential for researchers aiming to unlock the full potential of this remarkable heterocyclic system in the ongoing quest for new and effective medicines.
References
-
Rochais, C., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
-
Gangjee, A., et al. (2010). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Jacquot, C., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. Available at: [Link]
-
Peticca, K. A., et al. (2022). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Hafez, H. N., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Lall, M. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
-
Ali, M. A., et al. (2024). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
-
Almalki, A. S., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. PubChem Compound Database. Available at: [Link]
-
Tao, Z-F., et al. (2009). Discovery of 3H-benzo[2][9]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Z., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Available at: [Link]
-
PubChemLite. Thieno[3,2-d]pyrimidine-4-carboxylic acid. PubChemLite. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thieno[3,2-d]pyrimidine-4-carboxylic acid | 1029144-49-7 [chemicalbook.com]
- 7. PubChemLite - Thieno[3,2-d]pyrimidine-4-carboxylic acid (C7H4N2O2S) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
